3-Bromo-5-nitropyridine-4-carboxylic acid
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Overview
Description
3-Bromo-5-nitropyridine-4-carboxylic acid is an organic compound with the molecular formula C6H3BrN2O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 3-position, a nitro group at the 5-position, and a carboxylic acid group at the 4-position of the pyridine ring. It is commonly used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 3-Bromo-5-nitropyridine-4-carboxylic acid involves the reaction of 3-bromo-5-nitropyridine with hydrogen cyanide, followed by hydrolysis of the resulting product . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-nitropyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst can be used to reduce the nitro group.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products with different halogen atoms or other functional groups replacing the bromine atom.
Reduction Reactions: 3-Amino-5-nitropyridine-4-carboxylic acid.
Coupling Reactions: Various biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
3-Bromo-5-nitropyridine-4-carboxylic acid has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates for various therapeutic areas.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitropyridine-4-carboxylic acid depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. For example, in medicinal chemistry, derivatives of this compound may act as inhibitors of specific enzymes by binding to their active sites and blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-nitropyridine: Lacks the carboxylic acid group.
5-Nitropyridine-4-carboxylic acid: Lacks the bromine atom.
3-Bromo-4-carboxypyridine: Lacks the nitro group.
Uniqueness
3-Bromo-5-nitropyridine-4-carboxylic acid is unique due to the combination of its functional groups, which allows for diverse chemical reactivity and applications. The presence of the bromine atom, nitro group, and carboxylic acid group provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-bromo-5-nitropyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O4/c7-3-1-8-2-4(9(12)13)5(3)6(10)11/h1-2H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAMFKSJMRTSAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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